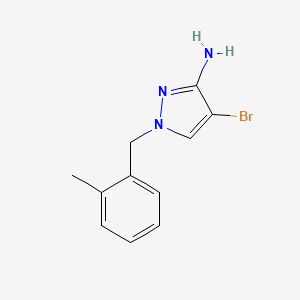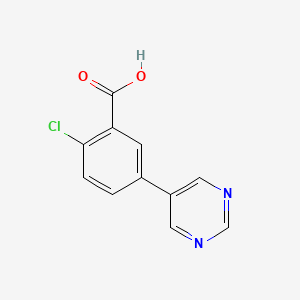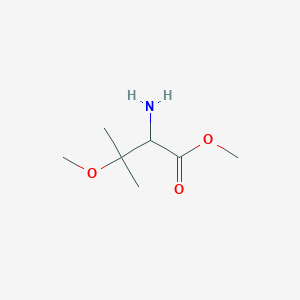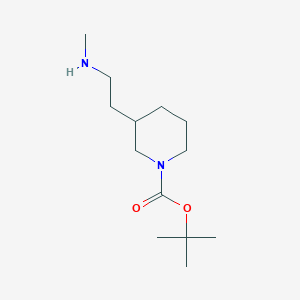
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate is an organic compound widely used in organic synthesis. It is a white crystalline solid with good solubility in common organic solvents and exhibits weak alkaline properties . This compound is often employed as a catalyst, ligand, or intermediate in the synthesis of various organic compounds, including natural products, pharmaceuticals, and pesticides .
Méthodes De Préparation
The preparation of tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with tert-butyl carbonate under basic conditions . This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic applications . In medicine, it is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients . Additionally, it finds applications in the industry as a catalyst or ligand in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within the cell. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate and tert-butyl 3-(((2-morpholinoethyl)amino)methyl)piperidine-1-carboxylate . These compounds share similar structural features but may exhibit different chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
tert-butyl 3-[2-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-5-6-11(10-15)7-8-14-4/h11,14H,5-10H2,1-4H3 |
Clé InChI |
UCAQXFPIQMJRAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


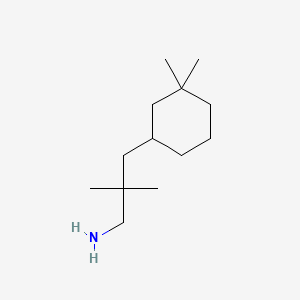
![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)

![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)


![Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15312377.png)

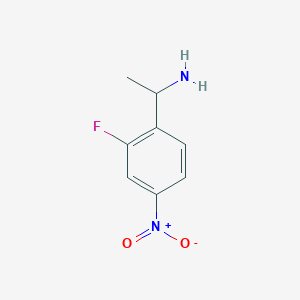
![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
